molecular formula C17H14N4O5 B1226957 4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide

4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide

Cat. No. B1226957
M. Wt: 354.32 g/mol
InChI Key: QWNVRGAJWPGJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide is a member of benzamides.

Scientific Research Applications

Anti-Proliferative Agents

  • A study synthesized novel derivatives, including similar compounds, as potential anti-cancer agents. These compounds exhibited potent anti-cancer activity in cell viability assays using A549 & L132 cell lines (Soni, Sanghvi, Devkar, & Thakore, 2015).

Luminescent Properties

  • Research on pyridyl substituted benzamides, similar in structure, demonstrated aggregation-enhanced emission and multi-stimuli-responsive properties. These compounds formed nano-aggregates with enhanced luminescence in certain conditions (Srivastava et al., 2017).

Antitumor Agents

  • A study focused on the synthesis of novel diazepines, structurally related, as potential antitumor agents. These compounds showed remarkable activity against various cancer cell lines (Insuasty et al., 2008).

Alzheimer’s Disease Treatment

  • Synthesis of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential therapeutic agents for Alzheimer’s disease was explored. One compound showed excellent inhibition activity against butyrylcholinesterase enzyme (Hussain et al., 2016).

Antimicrobial Activity

  • The study synthesized fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. These compounds showed significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Anti-Fatigue Effects

  • Research on benzamide derivatives investigated their anti-fatigue effects in mice. Certain compounds enhanced swimming capacity in weight-loaded forced swimming mice, suggesting potential applications in fatigue management (Wu et al., 2014).

Pharmacokinetics and Anti-Fibrosis

  • A study on a novel ALK5 inhibitor, structurally related, investigated its pharmacokinetics and potential as an anti-fibrosis drug. The compound showed promising results in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects (Kim et al., 2008).

properties

Product Name

4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide

Molecular Formula

C17H14N4O5

Molecular Weight

354.32 g/mol

IUPAC Name

4-[[1-(furan-2-ylmethyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]benzamide

InChI

InChI=1S/C17H14N4O5/c18-14(22)10-3-5-11(6-4-10)19-8-13-15(23)20-17(25)21(16(13)24)9-12-2-1-7-26-12/h1-8,24H,9H2,(H2,18,22)(H,20,23,25)

InChI Key

QWNVRGAJWPGJOP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)C(=O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide
Reactant of Route 2
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide
Reactant of Route 3
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide
Reactant of Route 4
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide
Reactant of Route 5
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide
Reactant of Route 6
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide

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